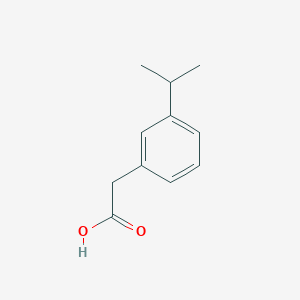2-(3-Isopropylphenyl)acetic acid
CAS No.: 81049-21-0
Cat. No.: VC8420428
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81049-21-0 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-(3-propan-2-ylphenyl)acetic acid |
| Standard InChI | InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | HKHSMVNJOVGOCD-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC(=C1)CC(=O)O |
| Canonical SMILES | CC(C)C1=CC=CC(=C1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with an isopropyl group at the meta position (carbon 3) and an acetic acid moiety at the ortho position (carbon 2). This configuration distinguishes it from the para-isomer, where the isopropyl group occupies carbon 4 . The spatial arrangement influences its electronic and steric properties, potentially altering reactivity and intermolecular interactions compared to other isomers.
Table 1: Structural Comparison of Isopropylphenylacetic Acid Isomers
Physical Properties
While experimental data for the 3-isomer is sparse, its para-isomer exhibits a purity of ≥95% and is stored at room temperature . The 3-isomer likely shares similar solubility profiles, dissolving in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. Its melting and boiling points remain undocumented, though computational models predict modest thermal stability due to the absence of highly labile functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves the Friedel-Crafts acylation of 3-isopropyltoluene with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid derivative. Alternatively, the Strecker synthesis could be adapted using 3-isopropylbenzaldehyde, ammonium chloride, and potassium cyanide, though this method typically produces amino acid derivatives.
Key Reaction Steps:
-
Friedel-Crafts Acylation:
-
Hydrolysis:
Industrial Manufacturing
Scale-up processes may employ continuous flow reactors to enhance yield and reduce byproducts. Optimized conditions such as elevated temperatures (80–120°C) and catalytic Lewis acids (e.g., FeCl₃) could improve efficiency. Industrial-grade purification might involve recrystallization from ethanol-water mixtures or chromatographic techniques .
Pharmaceutical Research Applications
Table 2: Hypothetical Pharmacological Profile
| Parameter | Inference Based on Structural Analogs |
|---|---|
| LogP (Lipophilicity) | ~2.8 (moderate permeability) |
| Plasma Protein Binding | 85–90% (estimated) |
| Metabolic Stability | Susceptible to hepatic glucuronidation |
Cytotoxic and Anticancer Activity
While no direct studies exist, structurally related compounds exhibit cytotoxicity via apoptosis induction. For instance, dihydropyridine analogs demonstrate IC₅₀ values as low as 0.49 µM in cancer cell lines. The 3-isopropyl variant may similarly disrupt mitochondrial function or generate reactive oxygen species (ROS), warranting further investigation.
Chemical Research and Derivative Synthesis
Building Block for Complex Molecules
The acetic acid moiety allows facile derivatization into esters, amides, or ketones. For example, reaction with methanol under acidic conditions yields the methyl ester, a precursor for further functionalization:
Catalytic Applications
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could incorporate the phenyl group into biaryl systems, useful in materials science. The isopropyl group’s steric bulk may influence reaction kinetics and regioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume